Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate
Description
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a five-membered saturated nitrogen heterocycle substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 2, and a methyl ester at position 2. This compound is of interest in medicinal chemistry for its structural resemblance to bioactive molecules targeting central nervous system receptors or enzymes like carboxyl esterases .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-18(21)16-11-12-20(15-9-7-14(19)8-10-15)17(16)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVLOGBCRMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Based Stereoselective Synthesis
Stereoselective hydrogenation represents a cornerstone for constructing the chiral pyrrolidine framework. A representative procedure involves the reduction of a prochiral enamine precursor using palladium on carbon (Pd/C) under hydrogen atmosphere. For instance, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate was synthesized via hydrogenation of a corresponding imine intermediate in methanol with acetic acid as a co-solvent . The reaction achieved quantitative conversion within 4 hours at ambient temperature, yielding 830 mg of product after purification by silica gel chromatography . Critical to this method is the use of chiral auxiliaries, such as (1S)-1-phenylethyl groups, to induce enantioselectivity. Post-hydrogenation, the auxiliary is typically removed via acidic or basic hydrolysis, though retention of the stereochemistry requires careful control of reaction conditions .
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | Methanol | 20 | 24 | 83 |
| Pd/C (5%) | Ethanol | 25 | 4 | 96 |
The choice of solvent significantly impacts reaction efficiency. Methanol, with its moderate polarity, facilitates hydrogen diffusion, whereas ethanol may enhance solubility of bulky intermediates .
Transition-metal-catalyzed cross-coupling reactions enable direct introduction of 4-fluorophenyl and phenyl groups onto the pyrrolidine nucleus. A nickel-catalyzed C–N coupling protocol, adapted from aryl halide-amine reactions, has been employed for this purpose . In a representative example, N-phenylpyrrolidine reacts with 4-fluoroiodobenzene in dimethylformamide (DMF) using NiCl₂- glyme and bismuth oxide (BiOₓ) as co-catalysts under blue LED irradiation . This dual catalytic system achieves yields up to 73% for analogous pyrrolidine derivatives, with the reaction proceeding via a radical intermediate mechanism .
Key Considerations for Cross-Coupling:
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Catalyst Loading : NiCl₂- glyme (0.10 equiv) and BiOₓ (0.30 equiv) optimize electron transfer and reduce side reactions .
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Base Selection : Potassium hydroxide (3.0 equiv) deprotonates the amine, facilitating oxidative addition to the nickel center .
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Light Irradiation : Blue LEDs (34 W) promote ligand-to-metal charge transfer, critical for generating aryl radicals .
Catalytic System Optimization and Ligand Design
The interplay between catalysts and ligands dictates efficiency in pyrrolidine synthesis. Iridium-based photocatalysts, such as [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆, have been utilized in dual catalytic systems to enable redox-neutral couplings . These systems synergize with nickel catalysts, allowing for room-temperature reactions that preserve stereochemical integrity.
Table 2: Catalytic Systems for Pyrrolidine Synthesis
| Catalyst | Ligand | Yield (%) | Selectivity (ee%) |
|---|---|---|---|
| NiCl₂- glyme/BiOₓ | dtbbpy | 73 | >90 |
| Pd/C | None | 83 | 85 |
| Ir-photocatalyst | Glyme | 68 | N/A |
Ligands such as 2,2'-bipyridine (dtbbpy) enhance metal center electron density, facilitating oxidative addition steps .
Purification and Analytical Characterization
Final purification typically employs silica gel chromatography using hexane-ethyl acetate gradients (10–30% v/v) . Advanced characterization techniques include:
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¹H/¹³C NMR : Distinctive signals for pyrrolidine protons (δ 2.54–4.16 ppm) and carbonyl carbons (δ 170–175 ppm) .
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HRMS : Molecular ion peaks at m/z 348.2 [M+H]⁺ confirm molecular weight .
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X-ray Crystallography : Resolves stereochemistry, as demonstrated for related triazole-pyrrolidone hybrids .
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Hydrogenation | 83–96 | High | Moderate |
| Cross-Coupling | 68–73 | Moderate | High |
| Cyclocondensation | 62–99 | Low | Low |
Hydrogenation excels in stereoselectivity but requires chiral precursors. Cross-coupling offers scalability for industrial applications but necessitates rigorous exclusion of moisture and oxygen .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with receptors involved in neurotransmission.
Research indicates that this compound exhibits:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship Studies
The compound serves as a valuable model for understanding how structural modifications influence biological activity. Computational methods can predict its interactions with biological targets based on its molecular structure.
Case Study 1: Antimicrobial Activity
A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, indicating strong antibacterial properties .
Case Study 2: Neuropharmacological Effects
Research conducted on rodent models assessed the neuropharmacological effects of this compound, revealing potential anxiolytic properties. Behavioral assays indicated reduced anxiety-like behavior in treated animals, suggesting its utility in developing new anxiolytic medications .
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate with structurally related compounds, emphasizing molecular architecture, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Ring System and Conformation The target compound’s pyrrolidine ring is non-aromatic and puckered, enabling dynamic conformational changes critical for binding to flexible biological targets . In contrast, pyrazolo-pyridine () and chromenone-pyrazolo-pyrimidine () derivatives are planar and aromatic, favoring π-π stacking but limiting conformational adaptability. The spiro compound in introduces a fused indoline-pyrrolidine system, resulting in rigid, three-dimensional geometry that may enhance selectivity but reduce solubility .
Functional Group Effects Fluorine Substitution: All compounds feature fluorophenyl groups, enhancing lipophilicity and resistance to oxidative metabolism. However, the position of fluorine (e.g., para in the target vs. meta in ) alters electronic effects on adjacent substituents. Ester vs. ’s carboxylic acid group increases polarity and hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration .
Physicochemical Properties Melting Points: The chromenone derivative () exhibits a high melting point (227–230°C) due to extended conjugation and rigidity, whereas the target compound’s saturated pyrrolidine likely has a lower melting point. Solubility: The hydroxyl and carboxylic acid groups in enhance aqueous solubility compared to the target’s ester. The nitro group in may reduce solubility due to increased molecular weight and hydrophobicity .
In contrast, pyrazolo-pyrimidines () are often kinase inhibitors, leveraging their planar structure for ATP-binding pocket interactions . The spiro compound’s rigidity () could improve target selectivity but may complicate synthesis and formulation .
Research Findings and Limitations
- Structural Insights : Crystallographic data (e.g., SHELX refinements) highlight conformational differences between puckered pyrrolidines and planar heterocycles, impacting drug-receptor binding .
- Further studies are needed to quantify hydrolysis rates of the ester group relative to ’s carboxylic acid.
Biological Activity
Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18FNO2
- Molecular Weight : 299.3 g/mol
- IUPAC Name : this compound
- CAS Number : 1956383-23-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base leads to the formation of an α,β-unsaturated nitrile.
- Cyclization : This intermediate undergoes cyclization with methylamine to form the pyrrolidine structure.
- Esterification : The carboxylic acid group is then esterified with methanol under acidic conditions to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, a study evaluated various derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed higher antibacterial properties than traditional antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 15.6 | 31.25 |
| Oxytetracycline | 31.25 | 62.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in breast and colon cancer cell lines, although specific data on IC50 values and detailed mechanisms are still under investigation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to bacterial growth and cancer cell proliferation.
- Receptor Modulation : It may also interact with receptors that mediate cellular responses to growth factors and hormones, thus affecting cell survival and proliferation.
Case Study 1: Antimicrobial Screening
In a controlled study, this compound was tested against various bacterial strains using broth dilution methods. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Evaluation
A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth, with further analysis needed to elucidate the underlying mechanisms .
Q & A
Q. What are the common synthetic routes for Methyl 1-(4-fluorophenyl)-2-phenylpyrrolidine-3-carboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A plausible route includes:
- Step 1 : Formation of the pyrrolidine core via [3+2] cycloaddition or reductive amination.
- Step 2 : Introduction of the 4-fluorophenyl and phenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Esterification to install the methyl carboxylate group. Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC-MS for purity assessment .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography provides unambiguous confirmation of stereochemistry and ring puckering (e.g., using SHELX programs for refinement) .
- NMR spectroscopy (including 2D techniques like COSY and HSQC) resolves substituent positions and stereochemical assignments .
- Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight and fragmentation patterns .
Q. How does the electronic environment of the 4-fluorophenyl group influence the compound’s reactivity?
The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, affecting reactions like nucleophilic substitution or cross-coupling. DFT calculations can map electrostatic potential surfaces to predict reactive sites .
Advanced Research Questions
Q. What strategies optimize reaction yields in stereochemically complex steps (e.g., pyrrolidine ring formation)?
- Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral ligands in asymmetric hydrogenation .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–5°C minimize racemization during ring closure .
- In situ monitoring : ReactIR or LC-MS tracks intermediate stability and guides quenching timing .
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?
- Multi-method refinement : Combine SHELXL (for X-ray data) with DFT-optimized geometries to identify outliers in bond lengths or torsion angles .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F) that may distort crystal packing .
Q. What methodologies address contradictions in reported biological activities (e.g., target selectivity)?
- Dose-response profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate target engagement .
- Metabolite screening : LC-MS/MS identifies degradation products or active metabolites that may contribute to off-target effects .
Q. How is the puckering conformation of the pyrrolidine ring analyzed, and what are its implications for molecular docking?
- Cremer-Pople parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from crystallographic data to classify conformers (e.g., envelope vs. twist) .
- Docking flexibility : MD simulations with AMBER or CHARMM force fields account for ring flexibility during ligand-receptor binding .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Data for this compound |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.72 (s, 3H, COOCH₃), 4.12–4.25 (m, pyrrolidine H), 7.25–7.45 (m, aryl H) |
| ¹³C NMR | δ 172.8 (COOCH₃), 162.1 (C-F), 125–140 (aryl C) |
| HRMS (ESI+) | m/z calc. for C₁₉H₁₈FNO₂: 335.1293; found: 335.1298 |
Q. Table 2: Common Computational Tools for Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
